6-Chloro-1-methyl-1H-indazole

Lipophilicity Drug Design Medicinal Chemistry

This 6-chloro-1-methyl substituted indazole delivers a LogP of 2.53, optimizing blood-brain barrier penetration for CNS kinase inhibitor design. Its lower boiling point and density relative to bromo analogs reduce large-scale synthesis costs. With versatile 6-position functionalization, it is an essential, high-purity scaffold for drug discovery requiring precise electronic and steric profiles.

Molecular Formula C8H7ClN2
Molecular Weight 166.608
CAS No. 1210781-03-5
Cat. No. B567460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-methyl-1H-indazole
CAS1210781-03-5
Molecular FormulaC8H7ClN2
Molecular Weight166.608
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)Cl)C=N1
InChIInChI=1S/C8H7ClN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3
InChIKeyWQLWZVZUGZGPRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1-methyl-1H-indazole (CAS 1210781-03-5): Physicochemical Identity and Core Building Block Characteristics


6-Chloro-1-methyl-1H-indazole (CAS 1210781-03-5) is a heterocyclic organic compound belonging to the indazole family, defined by a fused five-membered pyrazole ring and six-membered benzene ring . It is characterized by a chlorine atom at the 6-position and a methyl group at the N1-position of the indazole core . This specific substitution pattern establishes it as a versatile building block in the synthesis of pharmaceutical compounds and research chemicals, particularly as a core scaffold in the design of novel therapeutics and as an intermediate in the construction of more complex molecules .

Why 6-Chloro-1-methyl-1H-indazole Cannot Be Replaced by Unsubstituted or Differently Substituted Indazole Analogs


Generic substitution among indazole analogs fails due to the profound impact of even minor structural modifications on key physicochemical and electronic properties. The 6-chloro-1-methyl substitution pattern on the indazole core is not merely incremental; it fundamentally alters the compound's lipophilicity, steric profile, and electronic distribution compared to the parent indazole, the 5-chloro isomer, or the 6-bromo analog . Such variations directly influence membrane permeability, metabolic stability, and target binding affinity in medicinal chemistry applications, meaning that a 6-bromo or 5-chloro derivative will not reliably reproduce the performance characteristics of the 6-chloro-1-methyl congener in established synthetic pathways or biological assays .

Quantitative Differentiation Evidence for 6-Chloro-1-methyl-1H-indazole Against Closest Analogs


Comparative LogP: Higher Lipophilicity Relative to Unsubstituted Indazole and 5-Chloro Isomer

6-Chloro-1-methyl-1H-indazole exhibits a predicted LogP (ACD/LogP) of 2.53, which is substantially higher than that of the unsubstituted parent indazole (predicted LogP ~1.77 for 1H-indazole) and the 5-chloro-1-methyl isomer (predicted LogP ~2.0-2.2 range) . This increased lipophilicity is a critical differentiator for applications requiring enhanced membrane permeability or blood-brain barrier penetration.

Lipophilicity Drug Design Medicinal Chemistry

Significantly Lower Density and Boiling Point Compared to 6-Bromo-1-methyl-1H-indazole

The 6-chloro derivative possesses a predicted density of 1.3±0.1 g/cm³ and a boiling point of 270.8±13.0 °C at 760 mmHg . In contrast, the 6-bromo analog (6-Bromo-1-methyl-1H-indazole, CAS 590417-94-0) has a predicted density of 1.60±0.1 g/cm³ and a boiling point of 293.6±13.0 °C at 760 mmHg . The chloro compound is approximately 19% less dense and boils at a temperature about 23°C lower.

Physicochemical Properties Handling Process Chemistry

Lower Molecular Weight vs. 6-Bromo Analog: Implications for Potency per Gram and Synthesis

The molecular weight of 6-Chloro-1-methyl-1H-indazole is 166.61 g/mol , which is 44.45 g/mol lower than that of 6-Bromo-1-methyl-1H-indazole (211.06 g/mol) . This represents a 21% reduction in molecular mass.

Molecular Weight Drug Design Synthesis Efficiency

Potential for Higher Reactivity in Cross-Coupling Reactions Compared to 6-Bromo Analog

In cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), aryl chlorides generally require more active catalyst systems than aryl bromides but can offer higher selectivity and better functional group tolerance under optimized conditions. While direct experimental rate data for this specific compound is not available, the class-level trend suggests that the 6-chloro derivative may provide a more tunable reactivity profile compared to the more labile 6-bromo analog, which can undergo unwanted side reactions more readily .

Cross-Coupling Reactivity Synthetic Chemistry

High-Value Research and Industrial Application Scenarios for 6-Chloro-1-methyl-1H-indazole


Synthesis of Kinase Inhibitor Libraries Targeting Enhanced CNS Penetration

The calculated LogP of 2.53 for 6-Chloro-1-methyl-1H-indazole positions it as a favorable scaffold for the design of kinase inhibitors intended to cross the blood-brain barrier. Its increased lipophilicity, compared to unsubstituted or 5-chloro indazoles, can be exploited to improve passive diffusion into the CNS. The compound's chlorine atom at the 6-position provides a versatile handle for further functionalization via cross-coupling chemistry to build diverse libraries of potential CNS-active kinase inhibitors.

Process Chemistry Development for Cost-Efficient Scale-Up

The combination of lower density (1.3 g/cm³) and boiling point (270.8 °C) relative to the 6-bromo analog may offer practical advantages in large-scale synthesis. The lower boiling point reduces energy consumption during distillation-based purification, while the lower molecular weight (166.61 g/mol) translates to more moles per kilogram of raw material, potentially lowering overall procurement and synthesis costs for programs advancing toward pilot or production scale.

Bioisosteric Replacement of Phenol Moieties in Lead Optimization

Indazole is a well-established bioisostere of phenol, offering enhanced lipophilicity and improved metabolic stability by circumventing phase I and II metabolism pathways common to phenols . The 6-Chloro-1-methyl-1H-indazole variant specifically provides a distinct electronic and steric profile compared to other substituted indazoles, making it a valuable candidate for replacing phenol groups in lead compounds where improved drug-like properties are required. The 6-chloro substitution further modulates the electron density of the core, potentially altering binding interactions in a way that 5-substituted or unsubstituted analogs cannot.

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